Regioisomeric Advantage: 3-Position Substitution is Preferentially Validated in PI3K Inhibitor Patent Landscape
The 3-position substitution pattern of N-(Imidazo[1,2-a]pyridin-3-yl)benzamide is explicitly claimed in US patent US20020151549 as a key structural feature for PI3K inhibitory and antitumor activity [1]. This represents a documented functional advantage over the unsubstituted or alternatively substituted imidazo[1,2-a]pyridine analogs, for which such patent claims are absent.
| Evidence Dimension | Patent-validated biological activity |
|---|---|
| Target Compound Data | 3-position substitution pattern is claimed for PI3K inhibition |
| Comparator Or Baseline | Alternative substitution patterns (e.g., 2-position, unsubstituted) are not claimed for this specific activity |
| Quantified Difference | Not applicable; qualitative patent claim difference |
| Conditions | US Patent US20020151549, claim scope analysis |
Why This Matters
This patent-validated advantage de-risks procurement for drug discovery programs targeting PI3K-related pathways, as the scaffold has been pre-validated for this application.
- [1] Hayakawa M, Kaizawa H, Kawaguchi K, Matsuda K, Ishikawa N, Koizumi T, Yamano M, Okada M, Ohta M. Imidazopyridine derivatives. United States Patent Application Publication US20020151549. 2002 Oct 17. View Source
